Home > Products > Screening Compounds P5314 > Macitentan impurity A
Macitentan impurity A - 441798-25-0

Macitentan impurity A

Catalog Number: EVT-1196508
CAS Number: 441798-25-0
Molecular Formula: C17H16Br2N6O4S
Molecular Weight: 560.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Macitentan impurity A is classified as a pharmaceutical impurity. It arises during the chemical synthesis of Macitentan, which is an endothelin receptor antagonist. The specific structural characteristics and formation pathways of impurity A can vary based on the synthetic methods employed. Its identification and quantification are essential for ensuring the quality and compliance of pharmaceutical products containing Macitentan.

Synthesis Analysis

The synthesis of Macitentan impurity A typically involves several chemical reactions that can lead to the formation of various byproducts. The following outlines key methods used in its synthesis:

Molecular Structure Analysis

The molecular structure of Macitentan impurity A can be analyzed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The chemical formula for impurity A is typically represented as C13H14BrClN4O2S, indicating the presence of bromine and chlorine atoms along with a pyrimidine core structure .

Structural Characteristics

  • Functional Groups: Impurity A contains multiple functional groups including sulfonamide and halogens (bromine and chlorine), which contribute to its reactivity and interaction with biological targets.
  • Isomeric Forms: Depending on the synthetic route, different isomeric forms of impurity A may exist, each potentially exhibiting different pharmacological properties.
Chemical Reactions Analysis

Macitentan impurity A participates in several chemical reactions during its synthesis:

  1. Nucleophilic Substitution: The reaction between 5-(4-bromophenyl)-4,6-dichloropyrimidine and nucleophiles (such as sulfonamides) leads to the formation of various intermediates that may include impurity A.
  2. Elimination Reactions: Conditions that favor elimination reactions can also contribute to the formation of impurities through side reactions involving loss of small molecules like HCl or HBr.
  3. Rearrangements: Some synthetic pathways may involve rearrangement reactions that alter the structure of intermediates leading to impurity formation.

These reactions highlight the complexity involved in synthesizing high-purity Macitentan and controlling impurities like impurity A.

Mechanism of Action
  • Endothelin Receptor Interaction: As an impurity related to Macitentan, it may have similar interactions with endothelin receptors, although typically at lower efficacy.
  • Potential Toxicological Effects: Understanding the mechanism also involves assessing any toxicological implications due to structural similarities or differences from Macitentan.
Physical and Chemical Properties Analysis

Key Properties

  • Molecular Weight: Approximately 405.7 g/mol.
  • Solubility: Solubility characteristics can vary based on pH and solvent; typically soluble in organic solvents like ethyl acetate.
  • Stability: Stability assessments indicate that impurities like impurity A can degrade under certain conditions (e.g., light exposure or extreme pH), necessitating storage under controlled conditions .

Analytical Techniques

Characterization techniques such as High-Performance Liquid Chromatography (HPLC) are employed to determine purity levels and quantify impurities in pharmaceutical formulations.

Applications

Macitentan impurity A plays a significant role in:

  1. Quality Control: Its identification and quantification are critical for ensuring compliance with regulatory standards in pharmaceutical manufacturing.
  2. Research Applications: Understanding its properties helps in assessing potential effects on drug efficacy and safety profiles.
  3. Development of Reference Standards: Impurity standards are essential for method validation in analytical laboratories focusing on drug development .
Introduction to Macitentan Impurity A in Pharmaceutical Research

Role of Impurity Profiling in Drug Development

Impurity profiling constitutes a cornerstone of pharmaceutical development, aimed at identifying and quantifying trace-level contaminants that may compromise drug safety. For macitentan, this process involves monitoring over 35 potential impurities, including degradation products and synthesis-related compounds like Impurity A [1]. Advanced chromatographic techniques, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), serve as the primary analytical tool for impurity detection. A validated stability-indicating method—employing a binary solvent gradient (e.g., phosphate buffer and acetonitrile)—enables the separation of Impurity A from macitentan and other structurally similar compounds within 48 minutes [8].

Forced degradation studies further illuminate the impurity’s origins. Macitentan tablets subjected to hydrolytic stress (1N HCl at 80°C) show significant degradation, with Impurity A levels rising up to 2.3% under acidic conditions. In contrast, oxidative (6% H₂O₂) and photolytic stresses exhibit minimal impact on its formation [8]. Mass balance evaluations, consistently exceeding 96%, confirm the method’s capability to quantify Impurity A without interference from excipients or degradation by-products [8].

Table 1: Analytical Techniques for Macitentan Impurity Profiling

TechniqueConditionsDetection of Impurity A
RP-HPLCC18 column; gradient of phosphate buffer and acetonitrile (pH 3.0)Retention time: 12.7 min; resolution >2.0
Liquid chromatography-mass spectrometry (LC-MS)Electrospray ionization (ESI+); m/z range: 100–800[M+H]⁺ at m/z 547.0
¹H/¹³C nuclear magnetic resonance (NMR)DMSO-d₆; 400/100 MHzCharacteristic shifts: δ 8.5 (s, 1H, SO₂NH₂), δ 7.8 (d, 2H, Ar-H)

Structural and Functional Significance of Macitentan Impurity A

Structurally, Impurity A arises from the absence of the N-propyl group on the sulfamide functionality of macitentan. This modification reduces its molecular weight by 42 Da compared to the parent compound and alters its polarity, leading to distinct chromatographic behavior [7] [9]. The impurity’s synthesis involves the reaction of 5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine with sulfamide derivatives under controlled conditions, omitting the propylation step [9].

Functionally, Impurity A exhibits negligible pharmacological activity. While macitentan potently inhibits endothelin receptors (ETA IC₅₀: 0.5 nM; ETB IC₅₀: 391 nM), Impurity A demonstrates >1,000-fold weaker binding affinity due to the loss of the propyl group, which is critical for receptor interaction [1] [6]. Despite its low bioactivity, the impurity’s chemical reactivity poses risks. It may undergo further transformation under thermal stress (105°C), forming dimeric or oxidative derivatives that complicate the impurity profile [5] [8].

Formation Pathways:

  • Synthetic Origin: Incomplete reaction during the coupling of N-propylsulfamide with the pyrimidine core [9].
  • Degradation Pathway: Dealkylation of macitentan under acidic conditions (pH <3) or prolonged storage at high humidity (90% relative humidity) [1] [8].

Regulatory Implications of Impurity Control Under ICH Guidelines

The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) mandate stringent controls for impurities in new drug substances and products. For macitentan, Impurity A falls under "Qualification" thresholds, requiring identification if it exceeds 0.10% of the API concentration [1] [3]. Regulatory submissions must include:

  • Analytical Documentation: Validated methods proving specificity, accuracy (recovery: 85–115%), and linearity (r² ≥0.9966) for Impurity A quantification [8].
  • Toxicological Assessment: In silico studies using computational models (e.g., DEREK, Sarah) indicate Impurity A lacks mutagenic or carcinogenic alerts. This allows qualification via the "Threshold of Toxicological Concern" principle without additional animal studies [1] [3].

Table 2: ICH Regulatory Thresholds for Macitentan Impurity A

ParameterThresholdCompliance Strategy for Impurity A
Reporting threshold0.05%Routine monitoring via HPLC
Identification threshold0.10%LC-MS and NMR characterization
Qualification threshold0.15%Toxicological assessment via (Q)SAR
Specification limit0.20%Process optimization and purification

Qualification Strategies:

  • Metabolite Bridge: If an impurity is also a human metabolite (e.g., circulating at >10% of total drug-related exposure), it is deemed qualified. Though Impurity A is not a major metabolite of macitentan, its structural similarity to the inactive metabolite M8 supports this approach [1] [3].
  • Process Optimization: Adjusting reaction time, temperature, and purification steps during synthesis reduces Impurity A to <0.05% in commercial batches [5] [9].

Strict adherence to these strategies ensures global regulatory compliance and minimizes reprocessing costs due to out-of-specification impurities [7] [9].

Properties

CAS Number

441798-25-0

Product Name

Macitentan impurity A

IUPAC Name

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine

Molecular Formula

C17H16Br2N6O4S

Molecular Weight

560.2 g/mol

InChI

InChI=1S/C17H16Br2N6O4S/c1-20-30(26,27)25-15-14(11-2-4-12(18)5-3-11)16(24-10-23-15)28-6-7-29-17-21-8-13(19)9-22-17/h2-5,8-10,20H,6-7H2,1H3,(H,23,24,25)

InChI Key

BRSITRUZDCGGKH-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br

Synonyms

N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-methylsulfamide_x000B_

Canonical SMILES

CNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.